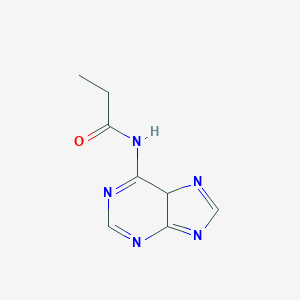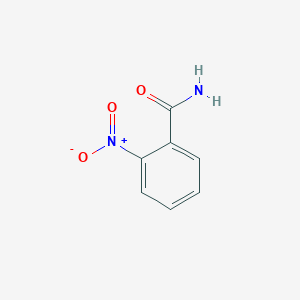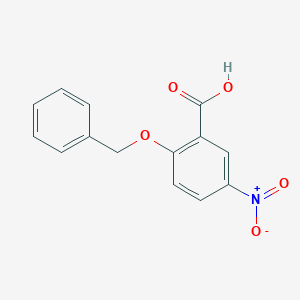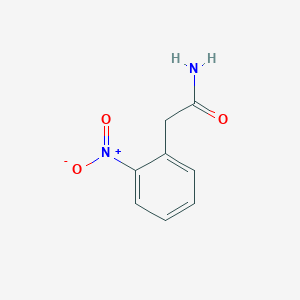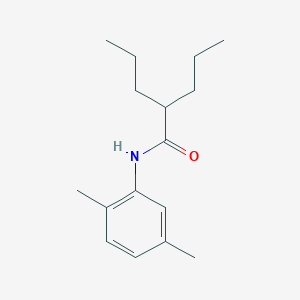
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, also known as N-phenyl-2-propylpentanamide, is a chemical compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent for anxiety and depression. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety.
Mechanism of Action
The exact mechanism of action of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, is not fully understood. However, it is believed to modulate the activity of GABA receptors by binding to the benzodiazepine site on the receptor. This results in an increase in the activity of the receptor, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety. Additionally, it has been shown to have antinociceptive effects, suggesting its potential use as a therapeutic agent for pain management.
Advantages and Limitations for Lab Experiments
One advantage of using pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, in lab experiments is its high potency and selectivity for the benzodiazepine site on GABA receptors. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. However, one limitation is the lack of human clinical trials, which limits the translation of preclinical findings to clinical applications.
Future Directions
There are several future directions for the study of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-. One direction is the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and pain management. Another direction is the development of more potent and selective analogs of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, for improved therapeutic efficacy. Additionally, the study of the structure-activity relationship of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, can provide insights into the molecular basis of its activity and inform the design of new compounds with improved properties.
Conclusion:
In conclusion, pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has the potential to provide insights into the molecular basis of anxiety, depression, and pain management and inform the development of new therapeutic agents.
Synthesis Methods
The synthesis of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, involves the reaction of 2,5-dimethylphenylacetic acid with propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product as a white crystalline solid with a melting point of 77-78°C.
properties
CAS RN |
4344-67-6 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-14(8-6-2)16(18)17-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
NZJOPKCWWACEGM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
Other CAS RN |
4344-67-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



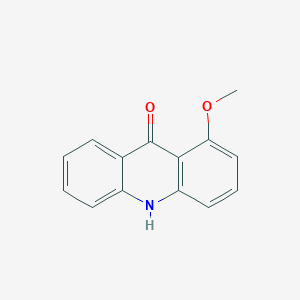
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
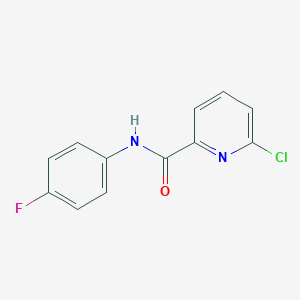
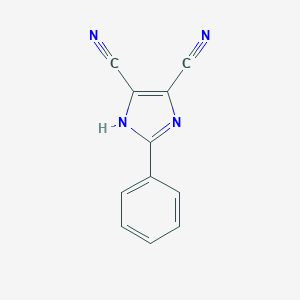

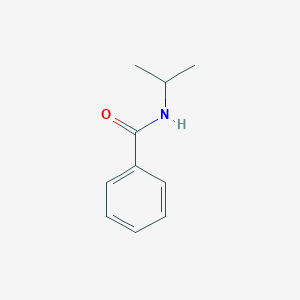
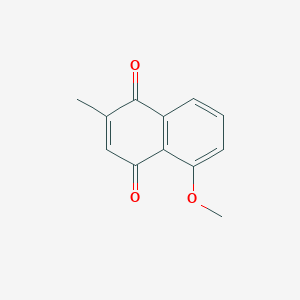

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
